Natural Abundance in Fermentation: Avermectin B1a Constitutes the Major Component (>80%) of the Active Complex
In the natural fermentation of *Streptomyces avermitilis*, Avermectin B1a is produced as the predominant component, comprising at least 80% of the total avermectin B1 complex, while Avermectin B1b accounts for less than 20% [1]. Through process optimization, the proportion of B1a can be increased from 38% to 45% of total avermectins and B1a productivity enhanced by 86.3% via fed-batch glucose feeding [2].
| Evidence Dimension | Relative abundance in fermentation broth |
|---|---|
| Target Compound Data | ≥80% of avermectin B1 complex |
| Comparator Or Baseline | Avermectin B1b ≤20% of B1 complex |
| Quantified Difference | ≥4:1 ratio (B1a:B1b) |
| Conditions | *Streptomyces avermitilis* fermentation |
Why This Matters
This natural abundance dictates that any analytical standard or reference material must accurately reflect the ≥80% B1a composition; procurement of pure B1a is critical for method validation and for ensuring representative potency in bioassays.
- [1] Yehia A Osman et al., 'Characterization and optimization of abamectin-a powerful antiparasitic from a local Streptomyces avermitilis isolate,' Folia Microbiologica, 2020, DOI: 10.1007/s12223-020-00779-4 View Source
- [2] Byung-Gyu Lee et al., 'Enhanced Production of Avermectin B1a with Streptomyces avermitilis by Optimization of Medium and Glucose Feeding,' Korean Journal of Biotechnology and Bioengineering, 2001, 16(3), 240-246 View Source
